molecular formula C23H23NO B286551 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

货号 B286551
分子量: 329.4 g/mol
InChI 键: SPGDKMPRAYYXQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, commonly known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.

作用机制

DPA-714 binds to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, a protein that is upregulated in response to cellular stress and inflammation. N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and neurons. The binding of DPA-714 to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide leads to the activation of downstream signaling pathways that regulate cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurological disorders. In addition, DPA-714 has been shown to modulate microglial activation, which plays a key role in the pathogenesis of neuroinflammatory diseases.

实验室实验的优点和局限性

The use of DPA-714 as a radioligand in PET imaging has several advantages over other imaging modalities, including high sensitivity, high spatial resolution, and non-invasiveness. However, the use of DPA-714 in lab experiments is limited by its high cost, limited availability, and the need for specialized equipment and expertise.

未来方向

Future research on DPA-714 is focused on improving its selectivity and affinity for N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, as well as developing alternative imaging agents that can be used in conjunction with DPA-714 to provide a more comprehensive understanding of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in neurological disorders. Additionally, the therapeutic potential of DPA-714 in various neurological disorders is being explored, with a focus on developing novel N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide-targeted therapies that can modulate inflammation and neurodegeneration.

合成方法

DPA-714 can be synthesized using a multistep procedure involving the condensation of 2-methylbenzoic acid with 2,5-dimethylbenzylamine, followed by N-alkylation with benzyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

科学研究应用

DPA-714 has been extensively studied for its use as a radioligand in positron emission tomography (PET) imaging. PET imaging with DPA-714 allows for the visualization and quantification of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in vivo, which can be used to monitor disease progression and treatment response in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

属性

分子式

C23H23NO

分子量

329.4 g/mol

IUPAC 名称

N-[(2,5-dimethylphenyl)-phenylmethyl]-2-methylbenzamide

InChI

InChI=1S/C23H23NO/c1-16-13-14-18(3)21(15-16)22(19-10-5-4-6-11-19)24-23(25)20-12-8-7-9-17(20)2/h4-15,22H,1-3H3,(H,24,25)

InChI 键

SPGDKMPRAYYXQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

规范 SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。